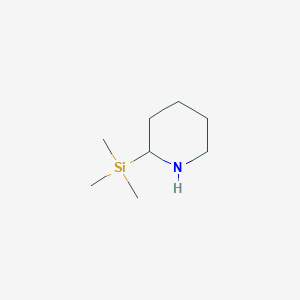

2-Trimethylsilylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

174363-71-4 |

|---|---|

Molecular Formula |

C8H19NSi |

Molecular Weight |

157.33 g/mol |

IUPAC Name |

trimethyl(piperidin-2-yl)silane |

InChI |

InChI=1S/C8H19NSi/c1-10(2,3)8-6-4-5-7-9-8/h8-9H,4-7H2,1-3H3 |

InChI Key |

WVFLUUDVJHXQDX-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1CCCCN1 |

Canonical SMILES |

C[Si](C)(C)C1CCCCN1 |

Synonyms |

Piperidine, 2-(trimethylsilyl)- (9CI) |

Origin of Product |

United States |

Stereoselective and Asymmetric Synthesis Involving 2 Trimethylsilylpiperidine Structures

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) of racemic 2-lithiated piperidines represents a powerful strategy for the asymmetric synthesis of 2-substituted piperidines. nih.govyoutube.com This approach involves the in-situ racemization of a rapidly equilibrating mixture of enantiomeric organolithium species, allowing for the preferential reaction of one enantiomer with a chiral ligand or reagent.

Kinetic Studies of Enantiomerization Barriers in N-Boc-2-lithiopiperidine

Understanding the kinetics of enantiomerization is crucial for the successful implementation of DKR. researchgate.net Studies on N-Boc-2-lithiopiperidine have provided quantitative data on the barriers to inversion of the carbanion. researchgate.netwikipedia.org These investigations have determined the activation parameters for this process, revealing the energetic landscape that governs the interconversion of the enantiomers. researchgate.net The ability of the two enantiomers of this organolithium to interconvert allows for a dynamic resolution process, with selectivities of up to 85:15 being achieved with certain chiral diamino-alkoxide ligands. wikipedia.org

Influence of Ligands, such as TMEDA, on Dynamic Resolution Processes

The presence of achiral ligands, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), has a profound impact on both the rate of enantiomerization and the dynamic resolution of N-Boc-2-lithiopiperidine. researchgate.netwikipedia.org Kinetic studies have demonstrated that both the racemization and the dynamic thermodynamic resolution (DTR) are catalytic and first-order in TMEDA concentration. researchgate.net This indicates that TMEDA plays a direct role in facilitating the inversion of the lithiated carbon center.

Interestingly, the effect of TMEDA on the catalytic dynamic resolution (CDR) can be more complex. While the stoichiometric DTR is first-order in TMEDA, the CDR has been shown to be second-order in TMEDA. nih.govsigmaaldrich.com Furthermore, while TMEDA catalyzes racemization and DTR up to one equivalent, an excess of TMEDA can retard racemization, thereby increasing the configurational stability of the lithiopiperidine. nih.gov The rate constant for the DTR in the presence of one equivalent of TMEDA is approximately ten times greater than in its absence. researchgate.net

Below is a table summarizing the kinetic order of TMEDA in different resolution processes of N-Boc-2-lithiopiperidine.

| Process | Kinetic Order in [TMEDA] | Reference |

| Racemization | First-order (up to 1 equiv.) | nih.gov |

| Dynamic Thermodynamic Resolution (DTR) | First-order | researchgate.net |

| Catalytic Dynamic Resolution (CDR) | Second-order | nih.govsigmaaldrich.com |

Photoinduced Electron Transfer (PET) Promoted Cyclizations

Photoinduced electron transfer (PET) provides a powerful method for the formation of carbon-carbon bonds and the construction of complex molecular architectures. In the context of 2-trimethylsilylpiperidine derivatives, PET has been effectively utilized to promote intramolecular cyclizations for the synthesis of azabicycloalkanes.

Intramolecular Cyclization of 1-Alkenyl-2-silyl-piperidines for Azabicycloalkane Construction

The intramolecular cyclization of 1-alkenyl-2-silyl-piperidines, initiated by PET, offers a stereoselective route to 1-azabicyclo[m.n.0]alkane systems. researchgate.netwikipedia.org This process involves the generation of a radical cation intermediate which then undergoes cyclization. This methodology has been successfully applied to the synthesis of various alkaloid frameworks, demonstrating its utility in natural product synthesis. researchgate.net

Stereoselectivity in the Formation of Azabicyclo[m.n.0]alkanes (e.g., cis/trans Product Ratios)

A key feature of these PET-promoted cyclizations is their stereoselectivity. The geometry of the newly formed ring junction is influenced by the structure of the starting piperidine (B6355638) derivative. It has been observed that the formation of five-membered rings through this method predominantly yields cis products. researchgate.netwikipedia.org In contrast, the formation of six-membered rings leads to a preference for trans products. researchgate.netwikipedia.org This predictable stereochemical outcome is a valuable aspect of this synthetic strategy.

The table below illustrates the stereochemical preference based on the newly formed ring size in the PET-promoted cyclization of 1-alkenyl-2-silyl-piperidines.

| Newly Formed Ring Size | Predominant Product Stereochemistry | Reference |

| Five-membered | cis | researchgate.netwikipedia.org |

| Six-membered | trans | researchgate.netwikipedia.org |

Utilization in Asymmetric Induction Approaches (Implicit for asymmetric synthesis methodologies)

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.org The synthetic strategies discussed above, namely dynamic kinetic resolution and PET-promoted cyclizations, are prime examples of asymmetric synthesis where the chiral information inherent in the this compound precursor or generated in situ is used to control the stereochemical outcome of the reaction.

In the case of DKR of N-Boc-2-lithiopiperidine, the chiral ligand induces asymmetry by selectively complexing with one of the rapidly interconverting enantiomers of the organolithium species. nih.gov This diastereomeric complex then reacts with an electrophile to afford the 2-substituted piperidine product with high enantiomeric excess. The success of this process hinges on the principle of asymmetric induction, where the chiral ligand dictates the stereochemistry of the final product.

Similarly, in the PET-promoted cyclizations of 1-alkenyl-2-silyl-piperidines, the stereochemistry of the silyl-substituted carbon center on the piperidine ring influences the facial selectivity of the intramolecular cyclization. This "internal" asymmetric induction, where a pre-existing chiral center directs the formation of a new stereocenter, is a fundamental concept in asymmetric synthesis. The observed preferences for cis or trans products in the formation of azabicyclo[m.n.0]alkanes are a direct consequence of this stereochemical control. researchgate.netwikipedia.org While not employed as a detachable "chiral auxiliary" in the classical sense, the chiral scaffold of the this compound derivative itself acts to induce the desired stereochemistry in the final product.

Reactivity and Mechanistic Investigations of 2 Trimethylsilylpiperidine

Nucleophilic Characteristics of Trimethylsilylated Amines

The presence of the TMS group modulates the nucleophilicity of the piperidine (B6355638) nitrogen. While silicon's electropositive nature can increase the electron density on the nitrogen atom, the steric bulk of the TMS group can also hinder its approach to electrophilic centers. This interplay of electronic and steric effects is crucial in determining the reactivity profile of 2-trimethylsilylpiperidine.

Reactions with Carbamoyl (B1232498) Meldrum's Acid Derivatives

In the presence of trimethylsilyl (B98337) chloride (TMSCl), the reaction of secondary amines, such as piperidine, with carbamoyl Meldrum's acid derivatives is notably accelerated. Mechanistic studies have revealed that the key to this rate enhancement is the in situ formation of the N-silylated amine, in this case, this compound. This silylated amine acts as a potent nucleophile.

The reaction proceeds through the nucleophilic attack of the trimethylsilylated amine on the carbamoyl Meldrum's acid derivative, leading to the formation of a malonamide (B141969). This pathway is significantly faster than the direct reaction of the non-silylated amine. It was initially hypothesized that the reaction might proceed via an O-silylated Meldrum's acid derivative, but experimental evidence, including NMR monitoring, has confirmed that the N-silylated amine is the crucial reactive intermediate. For instance, the reaction of a carbamoyl Meldrum's acid derivative with pre-formed trimethylsilylpiperidine yielded the corresponding malonamide at a rate and yield identical to the reaction conducted with piperidine in the presence of TMSCl.

The enhanced nucleophilicity of the silylated amine is the primary driver for the observed acceleration of this acylation reaction.

Kinetic Studies of Addition Reactions with β-Propiolactone

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the silylated amine on the β-carbon of the lactone, leading to ring-opening. The trimethylsilyl group is subsequently transferred to the oxygen atom of the resulting carboxylate, forming a silyl (B83357) ester. This process is characteristic of the reactivity of N-silylated amines with acylating agents and strained ring systems.

Role of the Trimethylsilyl Group in Directing Reactivity

The trimethylsilyl group at the 2-position of the piperidine ring does more than just modify the nucleophilicity of the amine; it actively directs the course of chemical reactions through a combination of electronic and steric effects, and by influencing the stability of intermediates.

Control of Chemoselectivity through Preferential Desilylation

The Si-N bond is susceptible to cleavage under various conditions, and this lability can be exploited to control chemoselectivity. In reactions involving multiple nucleophilic sites or competing reaction pathways, the preferential desilylation of the nitrogen can serve as a strategic step. Silyl groups are often employed as temporary protecting groups that can be selectively removed. libretexts.org The ease of this removal is sensitive to steric hindrance, meaning that less crowded silyl groups can be cleaved while more sterically encumbered ones remain intact. libretexts.org

In the context of this compound, if the reaction conditions are tuned appropriately (e.g., through the use of fluoride (B91410) ions or protic solvents), the TMS group can be removed to regenerate the free amine. This allows for a temporal control of reactivity, where the silylated amine participates in one reaction step, and the subsequent desilylation reveals the secondary amine for a further transformation. This strategy is a cornerstone of using silicon tethers in organic synthesis to enhance reactivity and selectivity. rsc.org

Influence on the Oxidation Potential of Tertiary Amines

The electrochemical oxidation of aliphatic amines is a well-studied process, and the presence of a trimethylsilyl group can influence the oxidation potential. Generally, tertiary amines are more easily oxidized than secondary or primary amines. mdpi.com The oxidation process typically involves the removal of an electron from the nitrogen's lone pair to form a radical cation. mdpi.com The stability of this radical cation, and thus the ease of its formation, is influenced by the substituents on the nitrogen and the alpha-carbon.

While specific oxidation potential data for this compound is not extensively documented in readily available literature, general principles suggest that the electron-releasing nature of the trimethylsilyl group could lower the oxidation potential, making the amine easier to oxidize compared to its non-silylated counterpart. However, steric factors can also play a role, potentially hindering the conformational changes required for the subsequent steps in the oxidation mechanism. Studies on the anodic oxidation of various aliphatic tertiary amines have shown a correlation between the pKa values and the peak potentials of their first oxidation waves. rsc.org

Stabilizing Effects in Transient Intermediates

A significant role of the trimethylsilyl group is its ability to stabilize transient intermediates, particularly those with a positive charge on the carbon atom beta to the silicon atom. This phenomenon, known as the β-silicon effect, arises from hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation. This interaction delocalizes the positive charge, thereby stabilizing the intermediate. nih.govscispace.comsoci.org

In reactions involving this compound where a transient carbocation or a radical intermediate might form on the piperidine ring, the TMS group can exert a stabilizing influence. This stabilization can lower the activation energy of reaction pathways that proceed through such intermediates, thus directing the reaction towards products formed via these stabilized species. For instance, the rate enhancement in the solvolysis of compounds with a β-trimethylsilyl group can be substantial. nih.gov The stabilizing effect of a β-silyl group on radicals has also been noted, with C-H bond stabilization effects of 3-5 kcal/mol observed. researchgate.net This stabilization of reactive intermediates is a key factor in the directing effect of the trimethylsilyl group in a variety of organic transformations.

Mechanistic Elucidation of Key Chemical Transformations

The reactivity of this compound and its derivatives is a subject of detailed mechanistic study, providing insights into reaction pathways, intermediate species, and the influence of structural features like ring strain on chemical outcomes.

Reaction Pathways in TMSCl-Promoted Acylation Reactions

The promotion of acylation reactions by trimethylsilyl chloride (TMSCl) has been investigated to elucidate its mechanism of rate acceleration, particularly in reactions involving secondary amines like piperidine. sciforum.netresearchgate.net While the direct acylation of amines can be slow, the addition of TMSCl significantly enhances the reaction rate. The mechanistic understanding points away from the silylation of the acylating agent or the catalytic action of in situ generated HCl. researchgate.net

Experimental and NMR-monitored studies suggest that the key step is the silylation of the amine nucleophile. sciforum.netresearchgate.net The reaction of a secondary amine with TMSCl results in the formation of a trimethylsilylated amine. This silylated intermediate is a more potent nucleophilic species, which then reacts rapidly with the acylating agent to form the final acylated product. sciforum.net

The proposed general pathway for this transformation is as follows:

Silylation of the Amine: The secondary amine reacts with TMSCl to form a silylated amine intermediate.

Nucleophilic Attack: The more nucleophilic silylated amine attacks the electrophilic carbonyl group of the acylating agent.

Product Formation: Subsequent rearrangement and elimination of the silyl group yield the final N-acylated piperidine.

This mechanism explains the observed rate acceleration in the presence of TMSCl. researchgate.net

| Step | Description | Key Species Involved | Role of TMSCl |

| 1 | Amine Silylation | Secondary Amine, TMSCl | Reactant to form the active nucleophile |

| 2 | Nucleophilic Attack | Silylated Amine, Acylating Agent | The silylated amine acts as a potent nucleophile |

| 3 | Acyl Product Formation | Malonamide or other N-acyl product | Leaving group facilitation (indirect) |

Proposed Mechanisms for Catalytic Hydrosilylation of N-Heteroarenes

The catalytic hydrosilylation of N-heteroarenes is a significant transformation for the synthesis of partially reduced nitrogen-containing heterocycles. Mechanistic studies, including Density Functional Theory (DFT) calculations, have been employed to understand the pathways for this reaction, often using ruthenium-based catalysts. kaust.edu.sakaust.edu.saelsevierpure.com These reactions achieve the dearomatization of substrates like quinolines to provide N-silylated dihydroquinolines. kaust.edu.sa

A widely proposed mechanism for the regioselective 1,2-hydrosilylation involves several key steps: kaust.edu.saelsevierpure.com

Catalyst Activation: The pre-catalyst, for example, a complex like [Ru-(p-cymene)(PCy3)Cl2], reacts with the silane (B1218182) to generate a catalytically active ruthenium hydride intermediate. elsevierpure.com

Substrate Coordination: The N-heteroarene coordinates to the active ruthenium hydride species. kaust.edu.saelsevierpure.com

Hydride Transfer: A dearomative 1,3-hydride transfer occurs from the ruthenium center to the C2 position of the coordinated heteroaryl ligand. This step generates an amide-ligated intermediate. elsevierpure.com

Silyl Group Transfer: The silane then interacts with this intermediate. DFT studies suggest this occurs via a tetrel bonding interaction between the nitrogen atom and the silicon atom of the silane (N → Si). This interaction facilitates the transfer of the silyl group to the nitrogen atom. elsevierpure.com

Product Release and Catalyst Regeneration: The N-silylated dihydroheteroarene product is released, and the active ruthenium hydride catalyst is regenerated, completing the catalytic cycle. kaust.edu.sa

Throughout this cycle, the ruthenium center typically maintains its +2 oxidation state, enabled by the amine-amide inter-conversion of the heteroarene ligand. elsevierpure.com

| Catalytic Cycle Stage | Description | Key Intermediate |

| Catalyst Activation | Ligand dissociation and reaction with silane. | Active Ru-H species (e.g., [(p-cymene)RuHCl]) |

| Substrate Coordination | The N-heteroarene binds to the ruthenium center. | Ruthenium-heteroarene complex |

| Hydride Transfer | The hydride ligand moves from ruthenium to the C2 position of the heteroarene. | Amide-ligated ruthenium intermediate |

| Si-N Bond Formation | Silane interacts with the intermediate, leading to silyl transfer to the nitrogen atom. | Transition state involving N→Si tetrel bonding |

| Product Release | The N-silylated product dissociates, regenerating the active catalyst. | Regenerated Ru-H species |

Intermediates and Ring Strain Considerations in Post-Ugi Reactions Involving Trimethylsilyl Piperidine-2-carboxylates

Post-Ugi reactions are crucial for transforming the linear, peptide-like products of the Ugi four-component reaction (U-4CR) into more complex and rigid heterocyclic scaffolds. rsc.orgnih.gov The use of trimethylsilyl piperidine-2-carboxylate in these transformations has been explored, particularly in [3+2]-dipolar cycloaddition reactions to generate uniquely functionalized polycyclic systems. mdpi.com

The mechanism for these post-Ugi reactions has been proposed based on the observed products. mdpi.com When an aldehyde-tethered Ugi-adduct reacts with trimethylsilyl piperidine-2-carboxylate, the following pathway is suggested:

Iminium Formation: The initial step is the condensation of the Ugi-adduct with the trimethylsilyl amino ester, which forms a key iminium intermediate (Intermediate A). mdpi.com

Desilylation: This iminium intermediate reacts with water, leading to the release of the trimethylsilyl moiety and the formation of a secondary amine intermediate (Intermediate B). mdpi.com

Decarboxylation: A subsequent attack by a carboxylate anion, followed by the removal of carbon dioxide (CO2), affords another critical intermediate (Intermediate D). mdpi.com

Cycloaddition: The final step is an intramolecular [3+2]-dipolar cycloaddition of Intermediate D, which delivers the desired polycyclic product. mdpi.com

An important aspect of this chemistry is the influence of ring strain on the final product structure. For instance, in a comparative study, the reaction with trimethylsilyl piperidine-2-carboxylate yielded a completely oxidized pyrroloindolizinone. This outcome contrasts with the use of a trimethylsilyl proline ester (a five-membered ring analogue), which affords a less oxidized pyrrolo-pyrrolizinone. This difference is attributed to the higher ring strain in the pyrrolo-pyrrolizinone system, which disfavors its formation and subsequent oxidation. mdpi.com

| Intermediate | Description | Formation Step |

| Intermediate A | Iminium species | Condensation of Ugi-adduct and trimethylsilyl piperidine-2-carboxylate. mdpi.com |

| Intermediate B | Secondary amine species | Reaction of Intermediate A with water, releasing the trimethylsilyl group. mdpi.com |

| Intermediate D | Dipolar species precursor | Attack of carboxylate anion on Intermediate B followed by decarboxylation. mdpi.com |

| Final Product | Pyrroloindolizinone | Intramolecular [3+2]-dipolar cycloaddition of Intermediate D. mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Trimethylsilylpiperidine

Conformational Analysis and Stereochemical Preferences of 2-Trimethylsilylpiperidine and its Derivatives

The piperidine (B6355638) ring, a ubiquitous scaffold in pharmaceuticals and natural products, typically adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like this compound, the key conformational question revolves around the preference of the bulky trimethylsilyl (B98337) (TMS) group for either an axial or equatorial position.

The conformational preference is largely governed by the steric bulk of the substituent, quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers in a substituted cyclohexane. wikipedia.org While the A-value for a trimethylsilyl group on a cyclohexane ring is approximately 2.5 kcal/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions, the situation in a piperidine ring can be more complex due to the presence of the nitrogen atom. msu.edu

Computational studies on various 2-substituted piperidines have shown that for simple N-alkyl derivatives, the equatorial conformation is generally favored for bulky substituents. For instance, in 1,2-dimethylpiperidine, the equatorial conformer is favored by about 1.8 kcal/mol. nih.gov However, the nature of the substituent on the nitrogen atom can significantly alter this preference.

In the case of N-acyl or N-phenyl piperidines, a phenomenon known as pseudoallylic strain (or A(1,3) strain) can favor the axial conformation for a 2-substituent. nih.govresearchgate.net This arises from the conjugation of the nitrogen lone pair with the adjacent π-system of the acyl or phenyl group, which flattens the geometry around the nitrogen and increases steric repulsion between the N-substituent and an equatorial 2-substituent. Density Functional Theory (DFT) calculations at the M06-2X level of theory have shown that for 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored by -1.0 kcal/mol. nih.gov This preference is even more pronounced in N-acyl derivatives, with the axial conformer of 1-(2-methyl-1-piperidyl)ethanone being favored by -3.2 kcal/mol. nih.gov

Given the significant steric bulk of the trimethylsilyl group, it is expected that in this compound itself (with an N-H), the equatorial conformation would be overwhelmingly preferred. However, for N-acyl or N-aryl derivatives of this compound, there would be a competition between the steric demand of the TMS group favoring the equatorial position and the pseudoallylic strain favoring the axial position. Detailed DFT calculations would be required to determine the precise energetic balance and the preferred conformation in these specific derivatives.

The chair conformation is the most stable for the piperidine ring, but twist-boat conformations can also exist. researchgate.net Computational studies on N-acylpiperidines with a 2-substituent have found the twist-boat conformation to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

Table 1: Comparison of Conformational Free Energy Differences (ΔG) for 2-Substituted Piperidines

| Compound | N-Substituent | 2-Substituent | Favored Conformation | ΔG (kcal/mol) | Reference |

| 1,2-Dimethylpiperidine | Methyl | Methyl | Equatorial | +1.8 | nih.gov |

| 2-Methyl-1-phenylpiperidine | Phenyl | Methyl | Axial | -1.0 | nih.gov |

| 1-(2-Methyl-1-piperidyl)ethanone | Acetyl | Methyl | Axial | -3.2 | nih.gov |

| Trimethylsilylcyclohexane | - | Trimethylsilyl | Equatorial | ~+2.5 | msu.edu |

Note: Positive ΔG indicates the equatorial conformer is more stable, while negative ΔG indicates the axial conformer is more stable. Data for this compound is not available and is presented by analogy.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies.

For reactions involving this compound that create or modify a stereocenter, understanding the structure and energetics of the transition states is crucial for predicting and explaining the observed stereoselectivity. DFT calculations are commonly employed to locate and characterize transition state structures. researchgate.netresearchgate.net

For instance, in a nucleophilic substitution reaction at the carbon bearing the trimethylsilyl group, computational analysis of the transition state would reveal the preferred trajectory of the incoming nucleophile to minimize steric hindrance and optimize orbital overlap. The large size of the TMS group would likely play a significant role in directing the stereochemical outcome.

In the context of related strained heterocyclic systems, the distortion/interaction model, supported by DFT calculations, has been successfully used to predict the regioselectivity of reactions. nih.gov This model posits that the ground state of the reactant is pre-distorted towards one of the competing transition states, and the degree of this distortion correlates with the observed regioselectivity. A similar approach could be applied to predict the selectivity of reactions involving derivatives of this compound.

This compound is a chiral molecule. The process of a chiral molecule converting into its enantiomer is called enantiomerization. For chiral amines, a common pathway for enantiomerization is through pyramidal inversion (or nitrogen inversion) at the nitrogen atom. wikipedia.org This process involves a planar transition state.

The energy barrier to nitrogen inversion in acyclic amines is generally low, leading to rapid racemization at room temperature. wikipedia.org For example, the barrier in trimethylamine is around 7.5 kcal/mol. stackexchange.com The incorporation of the nitrogen into a ring, as in piperidine, can affect this barrier.

Computational methods, such as ab initio and DFT calculations, can be used to calculate the energy barrier for this inversion process. semanticscholar.org The calculation would involve optimizing the geometry of the ground state (pyramidal nitrogen) and the transition state (planar nitrogen) and determining the energy difference between them. For this compound, the steric bulk of the TMS group adjacent to the nitrogen might influence the inversion barrier.

Another potential pathway for enantiomerization would involve ring flipping between the two chair conformations, coupled with nitrogen inversion. The energy barriers for these processes would need to be computationally determined to understand the configurational stability of this compound.

Prediction of Reactivity and Selectivity in Organosilicon Piperidine Chemistry

Computational models can be used to predict the reactivity and selectivity of organic reactions. rsc.orgsemanticscholar.org For organosilicon piperidines, these predictions can guide the choice of reagents and reaction conditions to achieve a desired outcome.

The electronic properties of the trimethylsilyl group can influence the reactivity of the piperidine ring. The silicon atom is more electropositive than carbon, and the C-Si bond can act as a good σ-donor. imperial.ac.uk This can stabilize an adjacent carbocation, an effect known as the β-silicon effect. This could influence the regioselectivity of electrophilic attack on derivatives of this compound.

Computational analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the sites of nucleophilic and electrophilic attack. Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions that may influence reactivity. researchgate.net

For example, in a reaction involving deprotonation of the piperidine ring, DFT calculations could be used to determine the relative acidities of the different C-H protons, thus predicting the most likely site of lithiation. Similarly, the regioselectivity of nucleophilic attack on a piperidinium ion derived from this compound could be rationalized by examining the distribution of the positive charge and the LUMO coefficients in the computed structure of the ion.

Future Directions and Emerging Research Avenues for 2 Trimethylsilylpiperidine Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 2-trimethylsilylpiperidine and its derivatives is paramount to unlocking their full potential. While classical methods exist, future research is geared towards the development of more sophisticated and efficient catalytic systems. A key area of focus is the design of catalysts that can achieve high levels of stereoselectivity, providing access to enantiomerically pure silylated piperidines, which are crucial for applications in medicinal chemistry and asymmetric synthesis.

Current research into the synthesis of piperidine (B6355638) scaffolds often involves multi-component reactions catalyzed by various agents, including trimethylsilyl (B98337) iodide (TMSI). researchgate.net The development of novel catalysts, potentially based on earth-abundant metals or organocatalysts, could offer more sustainable and cost-effective routes to these structures. Furthermore, advancements in catalyst design could enable the direct and selective silylation of the piperidine ring at the 2-position, a transformation that remains a significant challenge.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Lewis Acids | High enantioselectivity in cyclization and silylation reactions. | Design of catalysts with tailored steric and electronic properties for specific substrates. |

| Transition Metal Catalysts | High turnover numbers, functional group tolerance, and diverse reactivity. | Exploration of iridium, rhodium, and palladium complexes for asymmetric hydrogenation and C-H silylation. |

| Organocatalysts | Metal-free, environmentally benign, and readily available. | Development of chiral Brønsted acids and aminocatalysts for asymmetric transformations. |

| Photoredox Catalysts | Mild reaction conditions and unique reaction pathways. | Utilization of visible light to generate radical intermediates for novel C-Si bond formations. |

This table outlines potential catalytic systems for the efficient and stereoselective synthesis of this compound and its derivatives.

Exploration of New Reactivity Modes and Transformations

The presence of the trimethylsilyl group at the 2-position of the piperidine ring imparts unique chemical properties and opens up avenues for novel reactivity. The silicon-carbon bond can act as a linchpin for a variety of transformations, serving as a masked carbanion, a directing group, or a precursor to other functional groups.

One emerging area of interest is the generation of α-aminoalkyl radicals from α-silyl secondary amines under visible light irradiation. rsc.org This approach allows for the formation of carbon-carbon bonds under mild conditions and can be applied to the synthesis of more complex nitrogen heterocycles. Future research will likely focus on expanding the scope of these radical reactions and exploring their application in cascade processes.

Another promising avenue is the exploration of the this compound motif as a precursor for the generation of N-acyliminium ions. These reactive intermediates can participate in a range of nucleophilic addition and cycloaddition reactions, providing access to a diverse array of substituted piperidine derivatives. The development of catalytic and asymmetric variants of these transformations is a key objective for future studies.

Key Reactivity Modes to be Explored:

Peterson Olefination: Reaction of the α-silyl carbanion with aldehydes and ketones to form exocyclic double bonds.

Fleming-Tamao Oxidation: Conversion of the C-Si bond to a C-O bond with stereochemical control.

Hiyama Cross-Coupling: Palladium-catalyzed coupling of the organosilane with organic halides.

Silyl-directed Cyclizations: Utilization of the silyl (B83357) group to control the regioselectivity and stereoselectivity of intramolecular reactions.

Integration into Advanced Multi-Component and Cascade Synthetic Strategies

Multi-component reactions (MCRs) and cascade reactions represent highly efficient and atom-economical approaches to the synthesis of complex molecules. nih.govmdpi.com The unique reactivity of this compound makes it an attractive building block for integration into these sophisticated synthetic strategies.

For instance, the ability of α-silyl amines to generate α-aminoalkyl radicals could be harnessed to initiate radical cascade reactions for the construction of polycyclic nitrogen-containing frameworks. dntb.gov.uaresearchgate.net Such cascades could involve a sequence of radical additions, cyclizations, and other transformations, all triggered by a single initiation event.

In the realm of MCRs, this compound could serve as a versatile component, participating in reactions such as the Ugi or Passerini reactions to introduce the piperidine scaffold into complex, drug-like molecules. The silyl group could also be leveraged to facilitate subsequent transformations, allowing for the rapid diversification of the initial MCR products. The development of novel MCRs and cascade reactions that specifically exploit the reactivity of this compound is a fertile ground for future research.

Potential in Advanced Materials Science Applications (e.g., catalysis)

Beyond its applications in organic synthesis, this compound and its derivatives hold significant promise in the field of advanced materials science. The incorporation of the piperidine motif into polymeric structures can impart desirable properties such as thermal stability, basicity, and metal-coordinating ability.

A particularly promising area is the development of novel ligands for catalysis. The nitrogen atom of the piperidine ring can coordinate to a variety of metal centers, and the steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the ring. The presence of the trimethylsilyl group could influence the catalytic activity and selectivity of the resulting metal complexes. nih.govmdpi.comtcichemicals.com For example, this compound-based ligands could find applications in asymmetric catalysis, polymerization, and cross-coupling reactions.

Furthermore, the incorporation of this compound units into materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity, catalytic activity, and gas sorption properties. The silyl group could also serve as a handle for post-synthetic modification, allowing for the introduction of additional functionalities. The exploration of these materials science applications is still in its early stages but represents a significant growth area for the chemistry of this compound.

| Application Area | Potential Role of this compound |

| Homogeneous Catalysis | As a ligand for transition metal catalysts in asymmetric synthesis and polymerization. researchgate.net |

| Heterogeneous Catalysis | As a building block for porous materials (MOFs, COFs) with catalytic sites. |

| Polymer Chemistry | As a monomer for the synthesis of silicon-containing polymers with unique thermal and mechanical properties. |

| Surface Modification | As a coupling agent to modify the surface properties of materials like silica and metal oxides. |

This table highlights the potential applications of this compound in advanced materials science.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-Trimethylsilylpiperidine?

- Methodological Answer : The synthesis typically involves silylation of piperidine derivatives using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A common approach includes reacting piperidine with TMSCl in the presence of a base (e.g., triethylamine) in dry tetrahydrofuran (THF) at 0–5°C for 4–6 hours . Post-reaction purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) with Rf values ~0.5 in a 9:1 hexane:ethyl acetate system.

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Adhere to GHS safety protocols for acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and safety goggles during handling. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste . Store in airtight containers under nitrogen at 2–8°C to prevent moisture ingress.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Look for distinct signals in -NMR: δ 0.15 ppm (s, 9H, TMS), δ 1.45–1.70 ppm (m, 6H, piperidine ring), δ 2.70 ppm (t, 2H, N–CH2). -NMR should show δ -2.5 ppm (TMS) and 45–55 ppm (piperidine carbons) .

- FT-IR : Confirm Si–C stretching at ~1250 cm and N–H bending (if present) at ~3300 cm.

- Mass Spectrometry : Expect a molecular ion peak at m/z 171 (M) with fragments at m/z 156 (loss of CH3) and m/z 73 (TMS group).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives?

- Methodological Answer : Yield discrepancies often stem from trace moisture or oxygen in reactions. Implement strict anhydrous conditions using Schlenk lines or gloveboxes. Compare solvent purity (e.g., HPLC-grade THF vs. technical grade) and catalyst loading (e.g., 1–5 mol% variations). Replicate experiments with controlled humidity (<10 ppm H2O) and document deviations using a standardized yield calculation table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ambient humidity | 62 | 92% |

| Anhydrous (<10 ppm) | 89 | 98% |

Cite reproducibility frameworks (e.g., FINER criteria) to evaluate experimental feasibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Batch variability arises from inconsistent TMSCl quality or incomplete purification. Request peptide-grade TMSCl (≥99.9% purity) and implement additional QC steps:

- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) to quantify impurities (<0.5% threshold).

- Karl Fischer Titration : Ensure moisture content <0.01% in final product .

- Stability Studies : Store batches at -20°C and monitor degradation via monthly NMR checks.

Q. How can computational chemistry optimize reaction pathways for novel this compound analogs?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for silylation. Compare experimental vs. computed -NMR shifts (RMSD <0.1 ppm). Validate with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Collaborate with crystallography teams to resolve X-ray structures of intermediates .

Q. What are the ethical considerations in publishing conflicting data on this compound toxicity?

- Methodological Answer : Disclose all experimental conditions (e.g., cell lines, exposure durations) and raw data in supplementary materials. Use the PICO framework to structure conflicting findings:

- Population : In vitro vs. in vivo models.

- Intervention : Dose ranges (e.g., 1–100 µM).

- Comparison : Positive/negative controls.

- Outcome : IC50 variability (±5%) .

- Reference contradictory studies transparently and propose validation experiments.

Methodological Resources

- Experimental Design : Follow Beilstein Journal guidelines for detailed methods, including step-by-step protocols and raw data archiving .

- Data Interpretation : Use tools like MestReNova for NMR analysis and OpenChrom for HPLC trace alignment.

- Literature Review : Prioritize primary sources from PubMed and NIST Chemistry WebBook, avoiding non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.